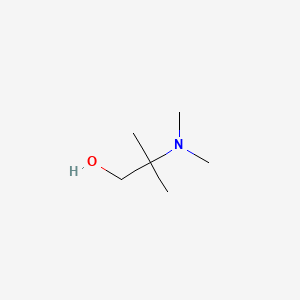

2-(Dimethylamino)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

2-(dimethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIBIDPMFSLGFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |

| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6044721 | |

| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7005-47-2 | |

| Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | USAF CS-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

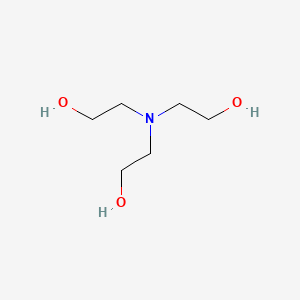

Foundational & Exploratory

2-(Dimethylamino)-2-methylpropan-1-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Dimethylamino)-2-methylpropan-1-ol

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (DMAMPO), a versatile amino alcohol. With its unique sterically hindered primary alcohol and tertiary amine functionalities, DMAMPO serves as a valuable building block in organic synthesis and holds relevance in various industrial and pharmaceutical contexts. This document delves into its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, explores its chemical reactivity with mechanistic insights, and discusses its role in the development of pharmaceutically relevant molecules. The guide is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction and Molecular Overview

This compound, also known by synonyms such as DMAMP and 2-(N,N-Dimethylamino)isobutanol, is an organic compound with the molecular formula C₆H₁₅NO[1]. It belongs to the class of amino alcohols, containing both a tertiary amine and a primary alcohol functional group. The presence of two methyl groups on the carbon adjacent to the hydroxyl-bearing carbon (a neopentyl-like structure) introduces significant steric hindrance, which profoundly influences its chemical reactivity. This structural feature, combined with the basicity of the tertiary amine, makes DMAMPO a subject of interest for a variety of chemical transformations and applications.

This guide will provide an in-depth exploration of the chemical landscape of DMAMPO, moving beyond a simple datasheet to offer practical insights into its synthesis, handling, and utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. DMAMPO is a colorless to light yellow liquid or low-melting solid with a characteristic amine-like odor[1]. Its polarity, imparted by the hydroxyl and dimethylamino groups, renders it soluble in water and other polar organic solvents[1][2].

Tabulated Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7005-47-2 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |

| Melting Point | 19 °C | [1] |

| Boiling Point | 163 °C (at 760 mmHg); 61 °C (at 20 mmHg) | [1] |

| Density | 0.95 g/mL at 20 °C | [1] |

| Water Solubility | 1000 g/L at 20 °C | [1] |

| pKa | 15.86 ± 0.10 (Predicted) | [1] |

| Flash Point | 63 °C (145 °F) | [1] |

| Refractive Index | n20/D 1.447 | [1] |

Synthesis of this compound

The synthesis of DMAMPO can be approached through several routes. Two common methods are detailed below: the reductive amination of a nitro alcohol precursor and the direct methylation of a primary amino alcohol.

Synthesis from 2-Nitro-2-methyl-1-propanol (NMP)

This industrial method involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol in the presence of formaldehyde. The reaction proceeds through the in-situ formation of 2-amino-2-methyl-1-propanol (AMP), which is then methylated by formaldehyde[3].

Experimental Protocol: Synthesis of DMAMPO from NMP

Causality: This one-pot, two-step process is efficient as it avoids the isolation of the intermediate primary amine. The excess formaldehyde serves as the methylating agent in a reductive amination process, driven by the hydrogen pressure.

Materials:

-

2-Nitro-2-methyl-1-propanol (NMP)

-

Formaldehyde (37% aqueous solution or as paraformaldehyde)

-

Palladium on carbon (5% Pd/C) catalyst

-

Methanol (solvent)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

-

Catalyst Loading: In a high-pressure autoclave, add 5% Pd/C catalyst (typically 1-2 mol% relative to NMP).

-

Solvent and Reagent Addition: Add methanol as the solvent, followed by 2-nitro-2-methyl-1-propanol. Then, add an excess of formaldehyde (at least 2 molar equivalents).

-

Hydrogenation and Reductive Amination: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).

-

Reaction Conditions: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.

-

Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the Pd/C catalyst. The methanol and excess formaldehyde can be removed by distillation. The resulting crude DMAMPO can be further purified by vacuum distillation.

Synthesis via Eschweiler-Clarke Methylation of 2-Amino-2-methyl-1-propanol

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde[4]. This method is particularly useful as it avoids the formation of quaternary ammonium salts.

Experimental Protocol: Eschweiler-Clarke Synthesis of DMAMPO

Causality: This protocol leverages the well-established Eschweiler-Clarke reaction, where formaldehyde forms an iminium ion intermediate with the primary amine, which is then reduced by formic acid (acting as a hydride donor). The reaction is driven to completion by the formation of carbon dioxide gas.

Materials:

-

2-Amino-2-methyl-1-propanol (AMP)

-

Formic acid (90%)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol.

-

Reagent Addition: Slowly add formic acid, followed by the dropwise addition of formaldehyde solution. The addition is exothermic and should be controlled.

-

Reflux: Heat the reaction mixture to reflux (around 100 °C) for 12-18 hours. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 11).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain crude DMAMPO.

-

Purification: Purify the crude product by vacuum distillation.

Caption: Eschweiler-Clarke synthesis of DMAMPO.

Chemical Reactivity and Mechanistic Considerations

DMAMPO possesses two reactive centers: the nucleophilic and basic tertiary amine, and the primary alcohol. The reactivity of the alcohol is significantly modulated by the steric bulk of the adjacent quaternary carbon.

Reactions of the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes the dimethylamino group a good nucleophile and a Brønsted-Lowry base.

-

Acid-Base Reactions: DMAMPO readily reacts with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it forms this compound hydrochloride. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.

-

Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Reactions of the Sterically Hindered Primary Alcohol

The primary alcohol in DMAMPO is a neopentyl-type alcohol. This structure is known to be sterically hindered, which slows down reactions at the hydroxyl group and can favor rearrangement reactions under certain conditions[3].

-

Esterification: Esterification of DMAMPO with acid chlorides or anhydrides is possible, though it may require more forcing conditions (e.g., elevated temperatures, use of a catalyst) compared to less hindered primary alcohols. This reaction is particularly relevant in the synthesis of local anesthetic analogs (see Section 6.2).

-

Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid is challenging due to steric hindrance. Strong oxidizing agents like potassium permanganate may lead to degradation of the molecule. Milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane might be employed for the synthesis of the corresponding aldehyde, although reaction rates are expected to be slow[5].

-

Reaction with Thionyl Chloride: The conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂) is expected to proceed, but due to the neopentyl-like structure, it may be prone to rearrangement via a carbocation intermediate, similar to the reaction of neopentyl alcohol with HBr[3].

Caption: Key reactions of DMAMPO's functional groups.

Analytical Methodologies

The characterization and quantification of DMAMPO require appropriate analytical techniques. Due to its polarity and volatility, both gas and liquid chromatography methods can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of DMAMPO by GC can be challenging due to its polarity, which can lead to poor peak shape and column adsorption. Derivatization is often necessary to improve its chromatographic properties[6].

Experimental Protocol: GC-MS Analysis of DMAMPO (with Silylation)

Causality: Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and reducing polarity for improved GC performance.

Materials:

-

Sample containing DMAMPO

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (reaction solvent)

-

GC-MS system with a nonpolar capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Accurately weigh a sample containing DMAMPO into a vial. If in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction into an organic solvent after basification). Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Cap the vial tightly and heat at 70 °C for 30 minutes.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis: Identify the TMS-derivatized DMAMPO by its characteristic mass spectrum and retention time. Quantification can be performed using a suitable internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of DMAMPO without the need for derivatization. Reversed-phase chromatography is a suitable mode for separation.

Experimental Protocol: HPLC Analysis of DMAMPO

Causality: This reversed-phase HPLC method separates DMAMPO based on its polarity. The use of a charged aerosol detector (CAD) or a mass spectrometer (MS) is recommended for detection as DMAMPO lacks a strong UV chromophore.

Materials:

-

Sample containing DMAMPO

-

Acetonitrile (HPLC grade)

-

Formic acid

-

HPLC system with a C18 column and a suitable detector (CAD or MS)

Procedure:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer with electrospray ionization (ESI) in positive ion mode, monitoring for the [M+H]⁺ ion (m/z 118.1).

-

-

Data Analysis: Identify DMAMPO by its retention time and/or mass-to-charge ratio. Quantification is achieved by comparison to a calibration curve of known standards.

Applications in Research and Development

DMAMPO's bifunctional nature and specific steric properties make it a useful molecule in several areas.

Industrial Applications

DMAMPO is utilized as an emulsifying agent, a corrosion inhibitor, and a catalyst in the production of polyurethane foams[1]. Its antimicrobial properties have also led to its use in cutting fluids[1].

Role in Drug Development: A Case Study in Local Anesthetic Synthesis

Amino alcohols are crucial structural motifs in many pharmaceutical compounds, including local anesthetics of the "caine" family (e.g., procaine, lidocaine). These drugs typically consist of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine group. DMAMPO can serve as the amino alcohol portion in the synthesis of novel local anesthetic candidates.

The synthesis of a procaine analog from DMAMPO would involve the esterification of its hydroxyl group with a derivative of p-aminobenzoic acid.

Caption: Synthesis of a procaine analog from DMAMPO.

This synthetic route highlights the utility of DMAMPO as a scaffold for introducing a sterically hindered, yet basic, amino alcohol moiety into a potential drug candidate. The steric hindrance may influence the drug's pharmacokinetic properties, such as its rate of hydrolysis by esterases, potentially leading to a longer duration of action. The basicity of the tertiary amine is crucial for the mechanism of action of local anesthetics, as the protonated form is the active species that blocks sodium ion channels.

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical building block with a unique combination of a sterically hindered primary alcohol and a tertiary amine. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for a range of applications, from industrial formulations to the synthesis of complex organic molecules for drug discovery. A thorough understanding of its reactivity, particularly the influence of steric hindrance, is crucial for its effective utilization in the laboratory. This guide has provided a detailed overview of its chemical properties, along with practical protocols for its synthesis and analysis, to serve as a comprehensive resource for the scientific community.

References

-

PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 25, 2026, from [Link]

-

Pearson. (n.d.). Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to.... Retrieved January 25, 2026, from [Link]

- Patents Google. (n.d.). RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.

-

ACS Publications. (2018). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. Organic Letters. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Retrieved January 25, 2026, from [Link]

-

SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. Retrieved January 25, 2026, from [Link]

-

PubMed. (2009). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

-

YouTube. (2022). Oxidations - DMP, PCC & Swern. Retrieved January 25, 2026, from [Link]...

-

ResearchGate. (2019). Synthesis of Procaine. Retrieved January 25, 2026, from [Link]

Sources

- 1. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7005-47-2: 2-(Dimethylamino)-2-methyl-1-propanol [cymitquimica.com]

- 3. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

2-(Dimethylamino)-2-methylpropan-1-ol structural formula

An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

This compound, commonly referred to by the acronym DMAMP, is a sterically hindered amino alcohol with a unique molecular architecture that imparts a versatile range of chemical functionalities. This guide provides a comprehensive technical overview of its structural formula, physicochemical properties, spectroscopic characterization, synthesis pathways, and significant industrial and research applications. We will delve into the mechanistic basis for its utility as a corrosion inhibitor, emulsifier, catalyst, and synthetic building block, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

This compound (CAS RN: 7005-47-2) is a substituted amino alcohol. Its structure features a tertiary amine and a primary alcohol functional group, both connected to a quaternary carbon center. This steric hindrance around the nitrogen atom and the hydroxyl group is fundamental to its chemical behavior and reactivity.

The formal IUPAC name for this compound is this compound.[1][2] It is also known by synonyms such as DMAMP, Dimethylamino methylpropanol, and 2-(N,N-Dimethylamino)isobutanol.[1][3] The molecule's structure combines both hydrophilic (hydroxyl and amino groups) and lipophilic (gem-dimethyl and N-dimethyl groups) characteristics, rendering it an effective amphiphilic substance. This dual nature underpins its excellent solubility in water and its utility in bridging aqueous and organic phases.[4]

Structural Formula

The structural formula of this compound is depicted below.

Key Physicochemical Data

The quantitative properties of DMAMP are critical for its application in various formulations and syntheses. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅NO | [1][3] |

| Molecular Weight | 117.19 g/mol | [1] |

| CAS Registry Number | 7005-47-2 | [1][3] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3][5] |

| Melting Point | 19 °C | [3] |

| Boiling Point | 163 °C (at 760 mm Hg); 61 °C (at 20 mm Hg) | [3][5] |

| Density | 0.95 g/mL at 20 °C | [3] |

| Flash Point | ~63 °C (145 °F) | [3][6] |

| Water Solubility | 1000 g/L at 20 °C (Miscible) | [3] |

| pKa | 15.86 ± 0.10 (Predicted) | [3] |

| logP | 0.09 at 20 °C | [3] |

Spectroscopic Characterization for Structural Verification

The identity and purity of this compound are unequivocally confirmed through a combination of modern spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides precise information about the proton environment. For DMAMP in CDCl₃, the following characteristic signals are observed:

-

A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon (C(CH₃)₂).[7]

-

A singlet for the six protons of the N-dimethyl group (N(CH₃)₂).[7]

-

A singlet for the two protons of the methylene group (-CH₂OH).[7]

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[7][8]

The integration of these peaks will correspond to a 6:6:2:1 proton ratio, confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of DMAMP exhibits characteristic absorption bands:

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group. The broadness indicates hydrogen bonding.[9]

-

~2950-2850 cm⁻¹ (strong): C-H stretching vibrations from the methyl and methylene groups.[9]

-

~1260-1000 cm⁻¹ (strong): C-N and C-O stretching vibrations.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is observed at m/z 117.[7]

-

Base Peak: The most abundant fragment ion appears at m/z 86. This fragment is logically formed by the alpha-cleavage loss of the -CH₂OH radical (mass 31) from the molecular ion (117 - 31 = 86), resulting in the stable [C(CH₃)₂(N(CH₃)₂)]⁺ cation.[7] This fragmentation is a classic pathway for amino alcohols and strongly supports the assigned structure.

Synthesis Pathways and Methodologies

DMAMP is typically synthesized via the reductive methylation of an appropriate amino alcohol precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthesis Route: Reductive Amination

A prevalent industrial method involves the reductive amination of 2-Amino-2-methyl-1-propanol (AMP).[11] This process, a variation of the Eschweiler-Clarke reaction, uses formaldehyde as the methylating agent and a reducing agent to form the tertiary amine.

3.1.1. Experimental Protocol: Synthesis from AMP

-

Reactor Setup: To a stirred pressure reactor, charge 2-Amino-2-methyl-1-propanol (AMP) and a suitable hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon).

-

Initial Reaction: Seal the reactor and add an aqueous solution of formaldehyde. The molar ratio of formaldehyde to AMP should be at least 2:1 to ensure complete dimethylation.

-

Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is exothermic and should be maintained at a controlled temperature to prevent side reactions.[12]

-

Reaction Completion: The reaction is monitored by the cessation of hydrogen uptake. The mixture is then held at temperature for an additional period to ensure complete methylation.[12]

-

Work-up and Purification: After cooling and venting, the catalyst is removed by filtration. The resulting aqueous solution of DMAMP can be purified by distillation under reduced pressure to yield the final product.

Causality: The use of formaldehyde provides the carbon source for the methyl groups. The hydrogenation step reduces the intermediate iminium ions formed between the primary amine of AMP and formaldehyde. Performing the reaction under pressure and with a catalyst ensures efficient conversion and high yields.[11][12]

Core Applications and Mechanisms of Action

The unique structural attributes of DMAMP make it a highly effective multifunctional additive in a wide array of industrial applications.

Corrosion Inhibition and Emulsification

DMAMP is widely used as a corrosion inhibitor in metalworking fluids and as an emulsifying amine.[3]

-

Mechanism of Action: As an amino alcohol, DMAMP can be protonated in aqueous systems to form a cationic species. This cation adsorbs onto negatively charged metal surfaces, forming a protective molecular film. The hydrocarbon portion of the molecule orients away from the surface, creating a hydrophobic barrier that prevents corrosive agents like water and oxygen from reaching the metal. Its amphiphilic nature also allows it to act as an effective emulsifier, stabilizing oil-in-water emulsions commonly found in cutting fluids.[3]

Catalysis in Polyurethane Foams

In the formulation of polyurethane foams, DMAMP serves as a highly active catalyst. It is often considered a viable, low-volatility alternative to dimethylethanolamine (DMEA).[3]

-

Mechanism of Action: The tertiary amine functionality of DMAMP catalyzes the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The sterically hindered nature of the amine influences its catalytic selectivity. Its lower volatility compared to other amine catalysts is advantageous for reducing workplace emissions and improving the final foam properties.[3]

Synthetic Intermediate

DMAMP is a valuable building block in organic synthesis.[4][13]

-

Utility: The primary hydroxyl group can be readily functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The tertiary amine can act as a base or a nucleophile. This dual functionality allows for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[4] For example, related amino alcohols are used as active ingredients in pharmaceutical formulations.[13]

Antimicrobial Properties

DMAMP has demonstrated good antimicrobial efficacy against mixed flora of bacteria and fungi, particularly in industrial applications like cutting fluids.[3] Its ability to disrupt microbial cell membranes, a common mechanism for cationic surfactants, contributes to the stability and longevity of these fluids.[3]

Safety, Handling, and Regulatory Information

As a chemically active substance, proper handling of DMAMP is imperative to ensure laboratory and industrial safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Flammable liquid and vapor (H226/H227)[1]

-

Harmful if swallowed (H302)[1]

-

Causes severe skin burns and eye damage (H314)[1]

-

Causes serious eye damage (H318)[1]

-

Corrosive to the respiratory tract

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat or chemical-resistant apron is also required.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed.[5][15] The compound is hygroscopic and should be stored under an inert atmosphere.[5]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Notably, DMAMP has been approved by the FDA for indirect food contact, highlighting its favorable low toxicity profile in specific, regulated applications.[3]

Conclusion

This compound is a multifunctional compound whose value is derived directly from its sterically hindered amino alcohol structure. Its utility as a corrosion inhibitor, emulsifier, catalyst, and synthetic precursor is well-established and scientifically understood. A thorough knowledge of its chemical properties, spectroscopic signatures, and safety protocols, as detailed in this guide, is essential for its effective and safe application in research and industry. Future research may continue to explore its potential in novel catalytic systems and as a scaffold for the development of new pharmaceutical agents.

References

-

PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropanal. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-(Dimethylamino)-2-methyl-1-propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

-

PubChem. (n.d.). CID 160221588 | C12H30N2O2. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol | C6H15NO | CID 9793738. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Diethylamino)-2-methylpropan-1-ol. Retrieved from [Link]

-

ECHA. (n.d.). This compound - Registration Dossier. Retrieved from [Link]

- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl aminomethyl propanol, 7005-47-2. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 2-Dimethylamino-1-propanol. Retrieved from [Link]

-

NIST. (n.d.). 2-Propanol, 1-(dimethylamino)-. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanol, 2-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(dimethylamino)propan-1-ol (C5H13NO). Retrieved from [Link]

Sources

- 1. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 160221588 | C12H30N2O2 | CID 160221588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-(Dimethylamino)-2-methyl-1-propanol | 7005-47-2 | TCI EUROPE N.V. [tcichemicals.com]

- 6. dimethyl aminomethyl propanol, 7005-47-2 [thegoodscentscompany.com]

- 7. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL(7005-47-2) 1H NMR spectrum [chemicalbook.com]

- 8. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL(7005-47-2) IR Spectrum [chemicalbook.com]

- 11. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 12. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 13. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemos.de [chemos.de]

2-(Dimethylamino)-2-methylpropan-1-ol CAS number 7005-47-2

An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol (CAS 7005-47-2)

Executive Summary

This document provides a comprehensive technical overview of this compound (DMAMP), CAS number 7005-47-2. DMAMP is a versatile amino alcohol with a growing profile in diverse industrial and research applications. This guide synthesizes critical data on its physicochemical properties, established synthesis protocols, key applications, and analytical methodologies. We delve into the causality behind its functional roles as a catalyst, corrosion inhibitor, and synthetic building block. The narrative is grounded in authoritative sources to ensure scientific integrity, providing researchers and developers with a reliable and in-depth resource for leveraging this compound in their work.

Introduction: A Profile of a Multifunctional Amino Alcohol

This compound, often abbreviated as DMAMP, is a tertiary amino alcohol characterized by a neopentyl backbone. This structure imparts unique properties, including low volatility and high catalytic activity, making it a compound of significant interest.[1] Unlike many volatile amines, it is a non-lachrymator with a favorable low toxicity profile, which has led to its approval by the FDA for indirect food contact applications.[1]

Its utility spans multiple domains:

-

Polymer Chemistry: It serves as a highly effective catalyst in the formulation of polyurethane foams, offering a viable alternative to more volatile amines like dimethylethanolamine (DMEA).[1]

-

Material Protection: It is employed as a vapor phase corrosion inhibitor and an anticorrosive agent in cosmetics.[1]

-

Biocidal Applications: DMAMP has demonstrated notable antimicrobial properties against mixed flora of fungi and bacteria, particularly in industrial settings like cutting fluids.[1]

-

Synthetic Chemistry: As a functionalized building block, it holds potential for the synthesis of more complex molecules, including pharmaceutical intermediates.[2]

This guide will explore these facets in detail, providing the technical foundation necessary for its application and further development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of DMAMP are fundamental to its handling, application, and analysis. The data presented below is compiled from various chemical data repositories.

| Property | Value | Source(s) |

| CAS Number | 7005-47-2 | [1][3] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | [3] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 19 °C | [1] |

| Boiling Point | 163 °C (at 760 mmHg); 61 °C (at 20 mmHg) | [1] |

| Density | 0.95 g/mL at 20 °C; 0.91 g/mL at 25 °C | [1][4] |

| Flash Point | 67 °C (152.6 °F) | [4] |

| Water Solubility | 1000 g/L at 20 °C (Miscible) | [1] |

| Refractive Index (n20/D) | 1.447 | [1] |

| pKa | 10.47 (amine group) at 25 °C | [5] |

| LogP | 0.09 at 20 °C | [1] |

| Vapor Pressure | 7.21 hPa at 25 °C | [1] |

Synthesis and Manufacturing

The primary industrial synthesis of DMAMP involves the N-methylation of a precursor amino alcohol. The most common route is the reductive amination of 2-Amino-2-methyl-1-propanol (AMP).

Synthetic Pathway: Reductive Amination

Historically, the synthesis of N,N-dimethylamino alcohols was achieved by hydrogenating the corresponding amino alcohol in the presence of formaldehyde and a Raney nickel catalyst, or by refluxing with formic acid (Leuckart-Wallach reaction).[6] A more contemporary and efficient method involves a stepwise reduction of 2-methyl-2-nitro-1-propanol (NMP) to form the intermediate AMP, which is not isolated but reacted in situ with formaldehyde.[7] The reaction proceeds through several intermediates, including monooxazolidines and monomethylated species, before the final methylation is completed.[7]

The overall transformation from the readily available 2-Amino-2-methyl-1-propanol (AMP) is illustrated below:

Caption: Catalytic role of DMAMP in urethane formation.

Corrosion Inhibition

DMAMP is utilized as a vapor phase corrosion inhibitor. [1]Such inhibitors function by adsorbing onto a metal surface to form a protective film.

-

Mechanism: The DMAMP molecule possesses both a hydrophilic polar head (the amino alcohol group) and a hydrophobic tail (the hydrocarbon backbone). The nitrogen and oxygen atoms, with their lone pairs of electrons, can coordinate with the metal surface, forming a durable, monomolecular film. This film acts as a barrier, isolating the metal from corrosive agents like water and oxygen.

Antimicrobial Agent

The compound has reported efficacy against bacteria and fungi in industrial fluids. [1]Many cationic or polar amphiphilic molecules exhibit antimicrobial activity.

-

Proposed Mechanism: While specific studies on DMAMP's mechanism are scarce, a plausible explanation involves disruption of the microbial cell membrane. The positively charged (protonated) amine group can interact with the negatively charged components of the microbial cell wall and membrane (e.g., phospholipids, teichoic acids). The hydrocarbon portion of the molecule can then intercalate into the lipid bilayer, disrupting its integrity, leading to leakage of cellular contents and cell death.

Synthetic Building Block in Drug Development

While DMAMP itself is not a widely cited active pharmaceutical ingredient (API), its structural motif—the dimethylamino alcohol group—is a common pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system. [8]For instance, the antidepressant Desvenlafaxine contains a related structural element. [8]The potential for DMAMP lies in its use as a chiral building block or a starting scaffold for creating libraries of new chemical entities. Its primary alcohol can be readily oxidized or converted to other functional groups, while the tertiary amine provides a basic handle and potential coordination site.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of DMAMP is critical for its application. Standard chromatographic and spectroscopic methods are employed.

Chromatographic Analysis

Gas Chromatography (GC) is a preferred method for purity assessment and quantification due to the compound's volatility.

Recommended GC Protocol (adapted from NIOSH 2561): [9]* System: Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: Fused silica capillary column (30 m x 0.25 mm ID, 1.0-µm film) like a DB-1 (dimethylpolysiloxane) or equivalent. [9]* Carrier Gas: Helium.

-

Temperatures:

-

Injector: 250 °C

-

Detector: 300 °C

-

Oven Program: 70 °C for 6 min, then ramp at 15 °C/min to 200 °C, hold for 4 min. [9]* Sample Preparation: Prepare a standard solution of DMAMP in methanol. Dilute samples accurately in methanol.

-

-

Injection: 1 µL injection volume.

-

Quantification: Use an external or internal standard method for accurate quantification.

For non-volatile impurities or analysis in complex matrices, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be used, although it may require a derivatization step for UV detection or the use of mass spectrometry (LC-MS). [10]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Expected signals would include a singlet for the two N-methyl groups, a singlet for the two C-methyl groups, a singlet for the methylene (-CH₂-) protons adjacent to the alcohol, and a broad singlet for the hydroxyl (-OH) proton.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the N-methyls, C-methyls, the methylene carbon, the quaternary carbon, and the alcohol carbon.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) would reveal the molecular ion peak (m/z 117) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and a C-N stretch (~1000-1200 cm⁻¹).

Safety, Handling, and Regulatory Profile

GHS Classification and Hazards

DMAMP is classified as a hazardous substance. Users must consult the latest Safety Data Sheet (SDS) before handling.

| Hazard Class | GHS Code | Description | Source(s) |

| Flammable Liquid | H226 / H227 | Flammable liquid and vapor / Combustible liquid | [3][11] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][11] |

| Serious Eye Damage | H318 | Causes serious eye damage | [3] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Use a lab coat or chemical-resistant apron. [11][12]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [12]* Handling: Keep away from heat, sparks, and open flames. [11]Ground and bond containers when transferring material to prevent static discharge. [12]Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids). The compound can be hygroscopic. * Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.

Regulatory Status

DMAMP is listed on major chemical inventories, including:

-

TSCA (USA): Listed. [3]* EINECS (Europe): EC Number 230-279-6. [3][5]* AICIS (Australia): Listed. [3] As mentioned, it has been approved by the FDA for use in indirect food contact substances, highlighting its favorable toxicological profile in specific, controlled applications. [1]

Conclusion and Future Outlook

This compound is a specialty chemical whose value is defined by the strategic placement of its functional groups on a sterically hindered backbone. Its proven efficacy as a low-odor, high-activity catalyst and corrosion inhibitor secures its place in industrial applications. For researchers, its potential as a synthetic intermediate for novel molecules, particularly in the agrochemical and pharmaceutical fields, remains an area ripe for exploration. Future research could focus on quantifying its antimicrobial mechanism, exploring its use as a chiral ligand or auxiliary in asymmetric synthesis, and developing new derivatives that leverage its unique structural and chemical properties.

References

-

PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435. National Center for Biotechnology Information. Retrieved from [Link]

- Jeremiah, P. M. (1968). U.S. Patent No. US3402203A. Google Patents.

-

Sciencemadness Discussion Board. (2019). Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). This compound - Registration Dossier. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Diethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIOSH. (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (Method 2561). Wikisource. Retrieved from [Link]

Sources

- 1. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]

- 2. Dimethylaminoisopropanol - Wikipedia [en.wikipedia.org]

- 3. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Dimethylamino-2-methylpropanol 80 water, technical grade 7005-47-2 [sigmaaldrich.com]

- 5. echa.europa.eu [echa.europa.eu]

- 6. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 7. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561) - Wikisource, the free online library [en.wikisource.org]

- 10. 2-methyl-2-(methylamino)propan-1-ol | SIELC Technologies [sielc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(dimethylamino)-2-methylpropan-1-ol, a tertiary amino alcohol with significant applications as a corrosion inhibitor, emulsifying agent, and synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the primary synthetic methodologies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the prevalent synthetic strategies. The guide emphasizes the chemical principles that underpin the selection of reagents and reaction conditions, ensuring a thorough understanding of the synthesis process.

Introduction and Physicochemical Profile

This compound, also known by synonyms such as DMAMP, is a valuable chemical intermediate. Its utility stems from its unique combination of a sterically hindered tertiary amine and a primary alcohol functionality. This structure imparts properties such as low volatility and high catalytic activity, making it a superior alternative to other amino alcohols like dimethylethanolamine (DMEA) in certain applications.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| CAS Number | 7005-47-2 |

| Appearance | White or colorless to light yellow liquid or solid |

| Melting Point | 19 °C |

| Boiling Point | 163 °C (at atmospheric pressure); 61 °C (at 20 mm Hg) |

| Density | 0.95 g/mL at 20 °C |

| Water Solubility | 1000 g/L at 20 °C |

| Flash Point | 53 °C (127.4 °F) |

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. The compound is hygroscopic and should be stored under an inert atmosphere, preferably refrigerated.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly approached via two primary strategies, which are distinguished by their starting materials and the sequence of bond formations. This guide will focus on the two most prominent and industrially relevant routes.

Figure 1: High-level overview of the primary synthetic pathways to this compound.

Route 1: Reductive Amination of 2-Amino-2-methyl-1-propanol (AMP)

This is arguably the most common and industrially scalable method for the synthesis of this compound. The core of this process is the reductive N-methylation of the primary amine, 2-amino-2-methyl-1-propanol (AMP), using formaldehyde as the methyl source.

Synthesis of the Precursor: 2-Amino-2-methyl-1-propanol (AMP)

The commercial viability of Route 1 is heavily dependent on the availability and cost of AMP. There are several established methods for the industrial production of AMP.

A prevalent method involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol. This nitro alcohol is typically prepared by the formylation of 2-nitropropane with formaldehyde in an alkaline medium.

Figure 2: Synthesis of AMP from 2-nitropropane.

An alternative industrial route utilizes readily available isobutylene as a starting material. This process involves a multi-step sequence, including a reaction with chlorine and acetonitrile, followed by hydrolysis to yield AMP. While this method uses inexpensive starting materials, it involves multiple steps and the handling of corrosive reagents.

Reductive N-Methylation of AMP: The Eschweiler-Clarke Reaction

The conversion of AMP to this compound is a classic example of the Eschweiler-Clarke reaction. This reaction utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation of the primary amine to the tertiary amine, crucially avoiding the formation of a quaternary ammonium salt.

The reaction proceeds through a well-defined mechanism:

-

Iminium Ion Formation: The primary amine of AMP first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-2-amino-2-methyl-1-propanol). This step is irreversible due to the formation of carbon dioxide.

-

Second Methylation: The process repeats with the newly formed secondary amine, which reacts with another molecule of formaldehyde to form an iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine product, this compound.

The reaction stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde.

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

The following protocol is a representative laboratory-scale procedure for the synthesis of this compound from AMP.

Reagents and Equipment:

-

2-Amino-2-methyl-1-propanol (AMP)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol.

-

With stirring, add an excess of formic acid, followed by the slow addition of an excess of formaldehyde solution. The molar ratio of AMP:formaldehyde:formic acid should be approximately 1:2.5:2.5.

-

Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath. The pH should be adjusted to >10.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound. The fraction boiling at approximately 61 °C at 20 mm Hg should be collected.

Route 2: One-Pot Synthesis from 2-Nitro-2-methyl-1-propanol

An alternative and more convergent approach involves the direct conversion of 2-nitro-2-methyl-1-propanol to this compound in a one-pot process. This method combines the reduction of the nitro group and the reductive amination into a single synthetic operation.

Mechanistic Considerations

This one-pot synthesis proceeds via a stepwise reduction and in-situ methylation.

-

Nitro Group Reduction: The nitro group of 2-nitro-2-methyl-1-propanol is first reduced to a primary amine (AMP) using hydrogen gas in the presence of a catalyst (e.g., Raney nickel).

-

In-situ Reductive Amination: The newly formed AMP is not isolated but reacts in the same pot with excess formaldehyde, which is present from the start or added sequentially. The subsequent methylation to the tertiary amine follows the Eschweiler-Clarke mechanism as described previously, with hydrogen gas and the catalyst facilitating the reduction of the iminium intermediates.

Figure 4: One-pot synthesis of this compound from its nitro precursor.

Industrial-Scale Protocol Insights

This one-pot method is particularly well-suited for industrial-scale production in a high-pressure reactor (autoclave). Key process parameters include:

-

Catalyst: Raney nickel is a commonly employed catalyst for this transformation.

-

Temperature and Pressure: The reaction is typically carried out at elevated temperatures (e.g., 100 °C) and hydrogen pressures.

-

Reaction Monitoring: The progress of the reaction can be monitored by GC-MS to observe the disappearance of the starting material and the formation of intermediates and the final product.

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the product is purified by distillation.

Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic routes depends on several factors, including the scale of production, cost of raw materials, and available equipment.

| Feature | Route 1: From AMP | Route 2: One-Pot from Nitro-alcohol |

| Starting Materials | 2-Amino-2-methyl-1-propanol, formaldehyde, formic acid | 2-Nitro-2-methyl-1-propanol, formaldehyde, H₂ |

| Number of Steps | Fewer steps if AMP is commercially available | Potentially fewer isolation steps (one-pot) |

| Reagents and Safety | Uses corrosive formic acid. | Involves handling of potentially hazardous 2-nitropropane (precursor to the starting material) and high-pressure hydrogen gas. |

| Scalability | Readily scalable. | Well-suited for industrial-scale production in specialized equipment (autoclaves). |

| Yield | Generally high yields are reported. | Good to high yields (88-97%) are achievable with process optimization. |

| Purification | Standard work-up and vacuum distillation. | Catalyst filtration followed by distillation. |

Product Validation and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group, the two methyl groups at the C2 position, and the methylene protons of the hydroxymethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad peak around 3400 cm⁻¹) and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 117 or 118, respectively.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The reductive amination of 2-amino-2-methyl-1-propanol via the Eschweiler-Clarke reaction is a robust and scalable method, particularly for laboratory and smaller-scale industrial production where the starting amine is readily available. For large-scale industrial manufacturing, the one-pot synthesis from 2-nitro-2-methyl-1-propanol offers a convergent and efficient alternative, albeit with the need for specialized high-pressure equipment and stringent safety protocols for handling hydrogen gas and nitro compounds. The selection of the optimal synthetic route will ultimately be guided by economic considerations, available infrastructure, and the desired scale of production.

References

An In-Depth Technical Guide to the Physical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol

Foreword: A Molecule of Versatility

In the landscape of pharmaceutical development and fine chemical synthesis, certain molecules distinguish themselves not by overt complexity, but by their foundational utility. 2-(Dimethylamino)-2-methylpropan-1-ol, hereafter referred to as DMAMP, is one such unassuming yet pivotal entity. Its unique structural amalgamation of a sterically hindered tertiary amine and a primary alcohol group imparts a profile of physical and chemical properties that render it an invaluable tool for the discerning researcher. This guide aims to provide an in-depth exploration of these properties, moving beyond mere data tabulation to offer insights into their experimental determination and practical implications in research and drug development.

Core Physicochemical & Spectroscopic Identity

A comprehensive understanding of a molecule's physical and spectral characteristics is the bedrock of its application. The following sections delineate the key properties of DMAMP, offering both quantitative data and an expert interpretation of its spectral signatures.

Fundamental Properties

The fundamental physical properties of DMAMP are summarized in the table below. These values are critical for a range of applications, from reaction solvent selection to formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅NO | [1][2] |

| Molecular Weight | 117.19 g/mol | [1][2] |

| CAS Number | 7005-47-2 | [1][2] |

| Appearance | White or Colorless to Light yellow, powder to lump to clear liquid | [2] |

| Melting Point | 19 °C | [2] |

| Boiling Point | 163 °C (at 760 mmHg); 61 °C (at 20 mmHg) | [2] |

| Density | 0.95 g/mL at 20 °C | [2] |

| Flash Point | 145 °F (62.8 °C) | [2] |

| Water Solubility | 1000 g/L at 20 °C (Miscible) | [2] |

| pKa | 15.86 ± 0.10 (Predicted) | [2] |

| Viscosity | 33.8 mm²/s | [2] |

| Refractive Index (n²⁰/D) | 1.447 | [2] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule. Here, we delve into the key spectral features of DMAMP.

The ¹H NMR spectrum of DMAMP provides a clear map of its proton environments. The expected signals are as follows:

-

-OH (Alcohol Proton): A broad singlet, the chemical shift of which is concentration and solvent dependent. This broadness is a consequence of proton exchange.

-

-N(CH₃)₂ (Dimethylamino Protons): A sharp singlet, integrating to 6 protons. The equivalence of these protons is due to the free rotation around the C-N bond.

-

-CH₂- (Methylene Protons): A singlet integrating to 2 protons. The absence of coupling is due to the adjacent quaternary carbon.

-

-C(CH₃)₂- (Gem-dimethyl Protons): A singlet integrating to 6 protons. These two methyl groups are chemically equivalent.

The ¹³C NMR spectrum further confirms the carbon framework of DMAMP, with expected signals for the quaternary carbon, the methylene carbon, the dimethylamino carbons, and the gem-dimethyl carbons.

The IR spectrum of DMAMP displays characteristic absorption bands that confirm the presence of its key functional groups:

-

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.

-

C-H Stretch: Sharp absorption bands in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

-

C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, indicative of the C-O single bond of the primary alcohol.

The mass spectrum of DMAMP will show a molecular ion peak (M⁺) at m/z = 117. The fragmentation pattern is informative, with a prominent peak often observed at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by alpha-cleavage, a characteristic fragmentation pathway for amines.

Experimental Determination of Key Physical Properties: A Methodological Deep Dive

The reliability of physical property data hinges on the appropriate selection and meticulous execution of experimental methods. As a senior application scientist, the rationale behind the choice of a particular technique is as crucial as the result itself.

Determination of pKa via Potentiometric Titration

The pKa of the tertiary amine in DMAMP is a critical parameter, influencing its behavior as a base or a buffer in chemical reactions and pharmaceutical formulations. Potentiometric titration is the gold standard for its determination due to its accuracy and direct measurement of the acid-base equilibrium.

Causality Behind Experimental Choice: Potentiometric titration is preferred over spectrophotometric methods for a simple, non-chromophoric molecule like DMAMP. The method relies on the change in pH upon the addition of a titrant, which is directly related to the protonation state of the amine. This provides a precise measure of the pKa.

Viscosity Measurement using an Ostwald Viscometer

The viscosity of DMAMP is an important parameter in applications where it is used as a solvent or a component in a liquid formulation, as it affects fluid handling and mixing. The Ostwald viscometer, a type of capillary viscometer, is a simple and reliable method for determining the kinematic viscosity of Newtonian fluids like DMAMP.

Causality Behind Experimental Choice: For a Newtonian fluid at a controlled temperature, the flow rate through a capillary is directly proportional to the dynamic viscosity. The Ostwald viscometer provides a straightforward way to measure this flow time relative to a reference liquid of known viscosity (typically water), making it an accessible and accurate method for routine laboratory measurements.

Refractive Index Measurement with an Abbe Refractometer

The refractive index is a fundamental physical property that is useful for the identification and purity assessment of liquid samples. The Abbe refractometer is a classic and widely used instrument for this purpose, offering a good balance of accuracy and ease of use.

Causality Behind Experimental Choice: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection, which is a direct function of the refractive index of the sample. This method requires only a small sample volume and provides rapid, precise measurements, making it ideal for routine quality control and characterization in a research setting.

Relevance in Drug Development and Research

The physical properties of DMAMP are not merely academic; they have profound implications for its utility in drug development and chemical research.

A Versatile Building Block in Synthesis

DMAMP serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, its structural motif is found in the synthetic pathways of various pharmaceuticals. Its bifunctionality (amine and alcohol) allows for a wide range of chemical transformations.

Role as a pH Modifier and Buffer

With a pKa in the basic range, DMAMP can be employed as a pH modifier or as a component of a buffer system in pharmaceutical formulations.[3] Maintaining the pH of a formulation is often critical for the stability and solubility of the API.[3] The high water solubility of DMAMP makes it particularly suitable for aqueous formulations.

Application in Asymmetric Synthesis

Amino alcohols are well-established as chiral ligands and catalysts in asymmetric synthesis. While DMAMP itself is achiral, it serves as a precursor for the synthesis of chiral amino alcohols that are used to induce stereoselectivity in chemical reactions, a critical aspect of modern drug synthesis.

Safety, Handling, and Storage

A thorough understanding of a chemical's hazards is paramount for safe laboratory practice. DMAMP is classified as a flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[1]

-

Handling: Always handle DMAMP in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: An Essential Component in the Chemist's Toolkit

This compound is a molecule whose utility far outweighs its structural complexity. Its well-defined physical properties, from its basicity and high water solubility to its viscosity and refractive index, make it a predictable and reliable component in a multitude of applications. For researchers and professionals in drug development, a comprehensive grasp of these properties, and the methodologies used to determine them, is essential for leveraging the full potential of this versatile chemical building block.

References

-

PubChem. 2-(Dimethylamino)-2-methylpropanol. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-(Dimethylamino)-2-methylpropan-1-ol

Foreword: Understanding the Criticality of Solubility in Application

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It is a foundational parameter that dictates formulation strategies, bioavailability, and ultimately, the efficacy and safety of a final product. This guide provides an in-depth technical exploration of the solubility profile of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), a versatile amino alcohol with significant applications as a synthetic intermediate, emulsifying agent, and corrosion inhibitor.[1] By delving into the core principles governing its solubility, the influence of environmental factors, and robust methodologies for its determination, this document aims to equip the scientific community with the expertise to effectively harness the properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the inherent physicochemical properties of this compound is the cornerstone for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C6H15NO | PubChem[2] |

| Molecular Weight | 117.19 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow liquid or powder to lump | ChemicalBook[3], Solubility of Things[4] |

| Melting Point | 19 °C | ChemicalBook[3] |

| Boiling Point | 161 °C at 760 mmHg | ChemicalBook[3] |

| Density | 0.95 g/mL at 20 °C | ChemicalBook[3] |

| pKa | 15.86 ± 0.10 (Predicted) | ChemicalBook[3] |

| LogP | 0.09 at 20°C | ChemicalBook[3] |

Aqueous and Organic Solvent Solubility

The solubility of this compound is largely dictated by its molecular structure, which features both a polar hydroxyl group and a tertiary amine, alongside a short alkyl chain.

Aqueous Solubility

This compound exhibits excellent solubility in water. This is primarily due to the ability of its polar hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups to form hydrogen bonds with water molecules.[4]

| Solvent | Solubility at 20°C |

| Water | 1000 g/L |

This high water solubility makes it particularly suitable for aqueous formulations.

Solubility in Organic Solvents

Reflecting the principle of "like dissolves like," this compound is also soluble in a range of polar organic solvents.[4] Its miscibility with alcohols is a key characteristic.[4] While specific quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, its structure suggests good solubility in solvents such as:

-

Ethanol

-

Methanol

-

Isopropanol

-

Other polar protic and aprotic solvents

The alkyl portion of the molecule contributes to some lipophilic character, allowing for a degree of solubility in less polar environments.

The Influence of pH on Aqueous Solubility: A Mechanistic Perspective

The presence of the tertiary amine group makes the aqueous solubility of this compound highly dependent on the pH of the solution. The amine group can be protonated in acidic conditions, forming a cationic species that is significantly more polar and, therefore, more water-soluble.